

# DGY-09-192: A Technical Guide to a Selective FGFR1/2 Protein Degrader

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## Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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This document provides a comprehensive technical overview of **DGY-09-192**, a potent and selective bivalent degrader targeting Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). We will delve into its mechanism of action, quantitative performance metrics, key experimental validation protocols, and the signaling pathways it modulates.

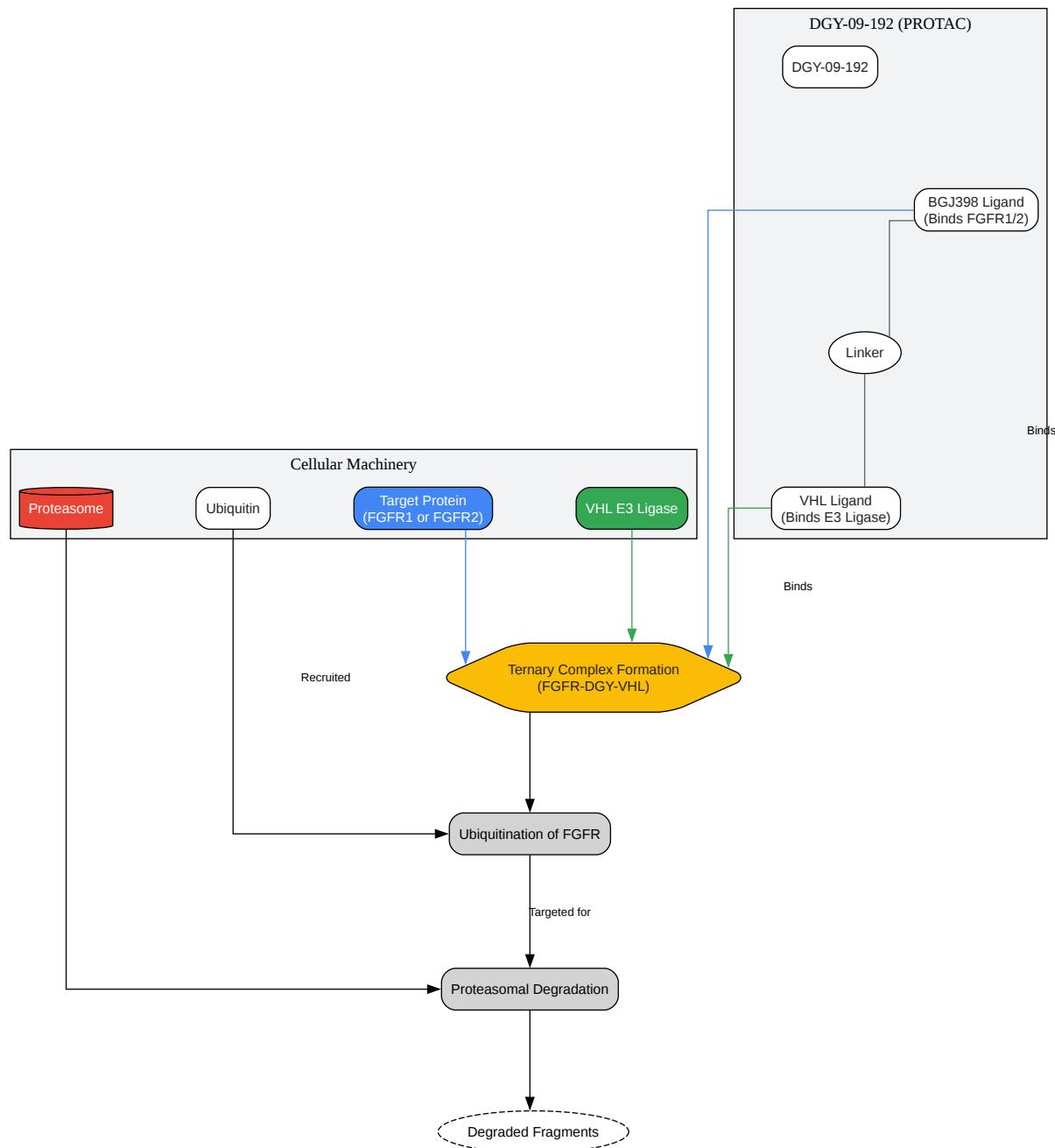
## Core Concept: Targeted Protein Degradation

**DGY-09-192** is a Proteolysis-Targeting Chimera (PROTAC). Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. **DGY-09-192** achieves this by coupling a pan-FGFR inhibitor, BGJ398, to a ligand that recruits the CRL2<sup>+</sup>VHL<sup>+</sup> E3 ubiquitin ligase.<sup>[1][2]</sup> This bifunctional nature allows it to act as a molecular bridge, bringing FGFR1 or FGFR2 into close proximity with the cell's natural protein disposal machinery, leading to ubiquitination and subsequent degradation by the proteasome.<sup>[3][4]</sup>

## Mechanism of Action

The mechanism of **DGY-09-192** involves the formation of a ternary complex between the target protein (FGFR1/2), the PROTAC molecule itself, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the FGFR protein, marking it for destruction by the 26S proteasome. This degradation-based approach can offer advantages over simple inhibition, including a more sustained and profound pathway inhibition.

and the potential to overcome resistance mechanisms associated with kinase domain mutations.[3][5]



[Click to download full resolution via product page](#)Mechanism of **DGY-09-192** as a PROTAC Degrader.

## Quantitative Data Summary

**DGY-09-192** demonstrates high potency in degrading FGFR1/2 and inhibiting the proliferation of cancer cell lines dependent on FGFR signaling.

**Table 1: Degradation Potency and Efficacy**

Parameter	Target	Cell Line	Value	Reference(s)
DC <sub>50</sub>	FGFR1	CCLP1	4.35 nM	[1][6]
FGFR2	KATO III	70 nM	[6][7]	
D <sub>max</sub>	FGFR1	CCLP1	85%	[1][6]
FGFR2	KATO III	74%	[6]	

- DC<sub>50</sub>: Half-maximal degradation concentration.
- D<sub>max</sub>: Maximum percentage of degradation.

**Table 2: Anti-proliferative Activity (IC<sub>50</sub>)**

Cell Line	FGFR Aberration	IC <sub>50</sub> (72h treatment)	Reference(s)
KATO III	FGFR2 Amplification	1 nM	[1][7]
CCLP-FP	FGFR2-PHGDH Fusion	8 nM	[1][7]
CCLP1	FGFR1 Overexpression	17 nM	[1][7]
ICC13-7	FGFR2-OPTN Fusion	40 nM	[1][7]

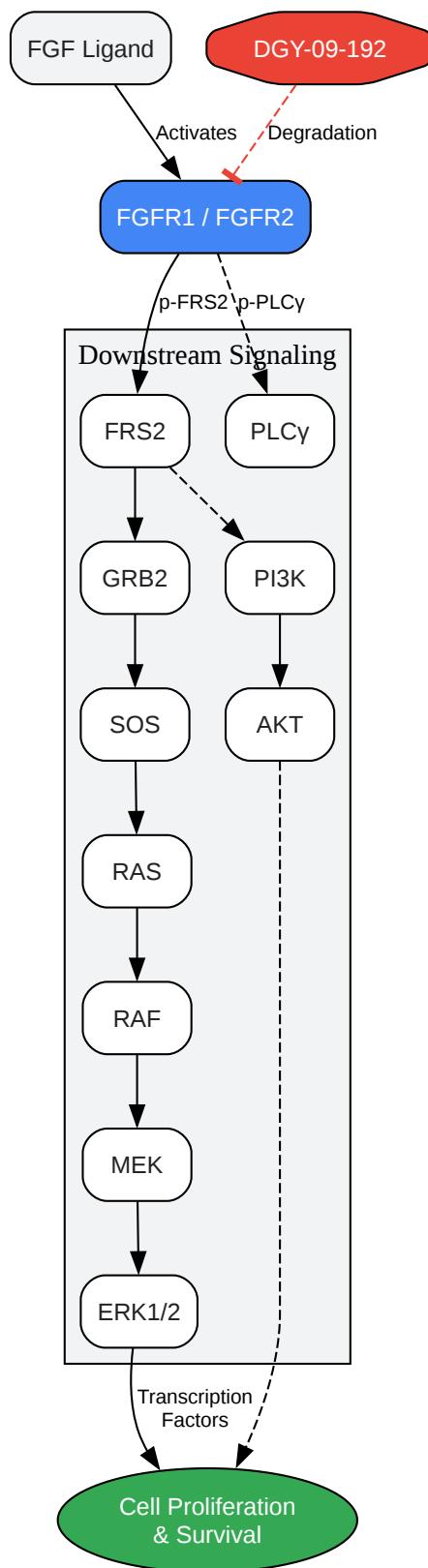
**Table 3: Biochemical Inhibition (IC<sub>50</sub>)**

Target	Assay Type	IC <sub>50</sub>	Reference(s)
FGFR1	Z'-LYTE Kinase Assay	23.8 nM	[8][9]
FGFR2	Z'-LYTE Kinase Assay	34 nM	[9]
FGFR3	Biochemical Assay	50.9 nM	[8]
FGFR4	Biochemical Assay	353 nM	[8]

Note: While **DGY-09-192** inhibits all FGFR isoforms biochemically, it selectively degrades only FGFR1 and FGFR2.[1][8]

## Downstream Signaling Pathway Modulation

Activation of FGFRs triggers multiple downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[10][11] Key pathways include the RAS-MAPK-ERK and PI3K-AKT pathways. By degrading FGFR1/2, **DGY-09-192** effectively shuts down these oncogenic signals.[6] This is evidenced by a marked reduction in the phosphorylation of key downstream effectors like FRS2, ERK1/2, and AKT.[4][6]



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FGFR1/2 Signaling and the Point of Intervention by **DGY-09-192**.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **DGY-09-192**.

### Immunoblotting (Western Blot)

Objective: To determine the extent of FGFR1/2 degradation and the inhibition of downstream signaling.

Methodology:

- Cell Culture and Treatment: Plate cells (e.g., KATO III for FGFR2, CCLP1 for FGFR1) and allow them to adhere overnight. Treat cells with varying concentrations of **DGY-09-192** (e.g., 0.01-10  $\mu$ M) for a specified duration (e.g., 6, 16, or 24 hours).[6][7]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-p-ERK1/2, anti-Actin).
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][12]

### Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the anti-proliferative effect of **DGY-09-192**.

Methodology:

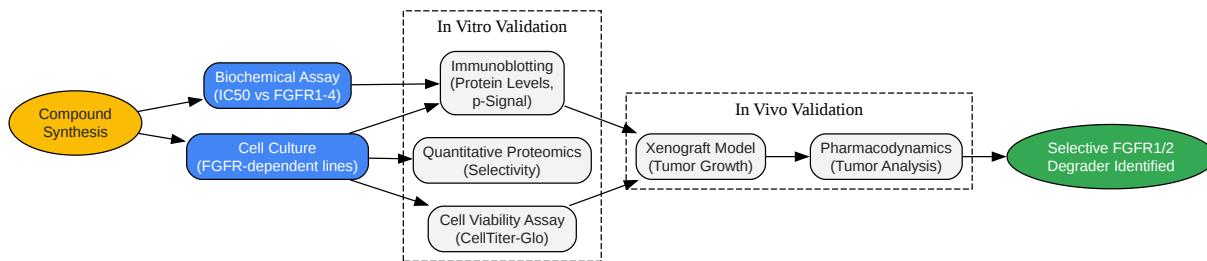
- Cell Seeding: Seed cells in 96-well plates at an appropriate density.
- Compound Treatment: After 24 hours, treat cells with a serial dilution of **DGY-09-192** or control compounds.
- Incubation: Incubate the plates for 72 hours.[1][7]
- Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC<sub>50</sub> value.

## In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of **DGY-09-192** in a tumor model.

Methodology:

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., CCLP1-FGFR2-PHGDH) into the flank of immunodeficient mice.[6]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize mice into treatment and vehicle control groups.
- Dosing: Administer **DGY-09-192** or vehicle via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 20-40 mg/kg, once daily for 6 days).[6]
- Monitoring: Measure tumor volume and body weight regularly.
- Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for analysis (e.g., by immunoblotting) to confirm the degradation of the target protein and downstream signaling inhibition in vivo.[1][6]



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Experimental Workflow for **DGY-09-192** Characterization.

## Conclusion

**DGY-09-192** is a highly effective and selective degrader of FGFR1 and FGFR2. It operates through a VHL-dependent, proteasomal mechanism, leading to potent anti-proliferative activity in cancer cells driven by aberrant FGFR1/2 signaling. The data presented herein underscore its potential as a valuable research tool and a prototype for developing novel therapeutics for FGFR-driven cancers, including gastric cancer, cholangiocarcinoma, and certain breast cancers.[1][3][13]

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